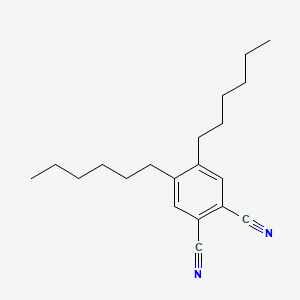![molecular formula C12H6S8Te2 B14264675 2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 136374-11-3](/img/structure/B14264675.png)
2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) is a complex organotellurium compound characterized by its unique structure featuring tellurium atoms and dithiolene ligands
Métodos De Preparación
The synthesis of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) typically involves the reaction of tellurium-containing precursors with dithiolene ligands under controlled conditions. One common synthetic route includes the use of tellurium tetrachloride and dithiolene ligands in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Aplicaciones Científicas De Investigación
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) involves its interaction with molecular targets through its tellurium and dithiolene moieties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) include:
2,2’-{Disulfane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This compound contains sulfur instead of tellurium and exhibits different chemical reactivity and biological activity.
2,2’-{Diselane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This selenium-containing analogue has unique properties compared to the tellurium compound. The uniqueness of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) lies in its tellurium content, which imparts distinct electronic and redox properties.
Propiedades
Número CAS |
136374-11-3 |
|---|---|
Fórmula molecular |
C12H6S8Te2 |
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ditellanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S8Te2/c1-2-14-9(13-1)11-17-5-7(19-11)21-22-8-6-18-12(20-8)10-15-3-4-16-10/h1-6H |
Clave InChI |
ZEEZGDSCCTXJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C2SC=C(S2)[Te][Te]C3=CSC(=C4SC=CS4)S3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


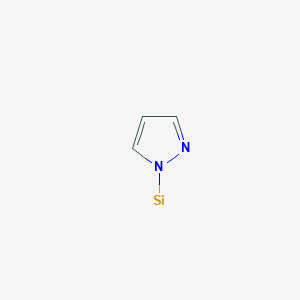
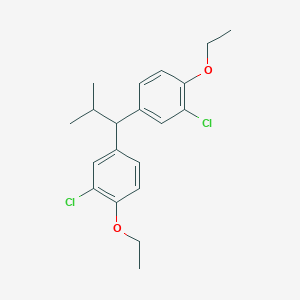
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
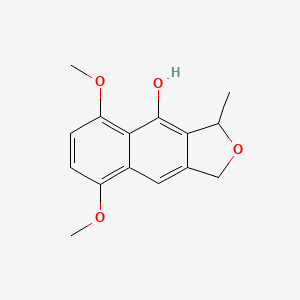

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
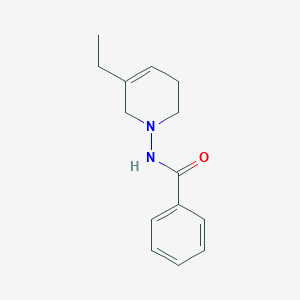
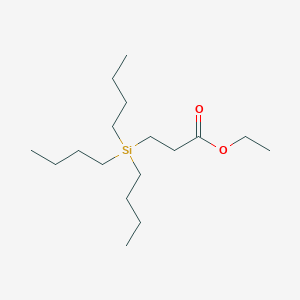

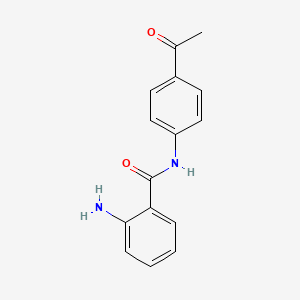
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
